(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13750592
InChI: InChI=1S/C7H9ClN2O.2ClH/c1-11-7-3-2-5(8)6(4-9)10-7;;/h2-3H,4,9H2,1H3;2*1H
SMILES: COC1=NC(=C(C=C1)Cl)CN.Cl.Cl
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.5 g/mol

(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13750592

Molecular Formula: C7H11Cl3N2O

Molecular Weight: 245.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride -

Specification

Molecular Formula C7H11Cl3N2O
Molecular Weight 245.5 g/mol
IUPAC Name (3-chloro-6-methoxypyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2O.2ClH/c1-11-7-3-2-5(8)6(4-9)10-7;;/h2-3H,4,9H2,1H3;2*1H
Standard InChI Key JEJLVUYUYAOWRC-UHFFFAOYSA-N
SMILES COC1=NC(=C(C=C1)Cl)CN.Cl.Cl
Canonical SMILES COC1=NC(=C(C=C1)Cl)CN.Cl.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is (3-chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride, reflecting its functional groups and salt form . Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁Cl₃N₂O
Molecular Weight245.5 g/mol
CAS Number2703756-69-6
PubChem CID156022652
SMILES NotationCOC1=NC(=C(C=C1)Cl)CN.Cl.Cl

The dihydrochloride salt form arises from protonation of the methanamine group, improving aqueous solubility for laboratory applications.

Structural Analysis

The pyridine core features:

  • Chloro group (Cl) at position 3, contributing electron-withdrawing effects.

  • Methoxy group (OCH₃) at position 6, offering steric bulk and hydrogen-bonding capacity.

  • Methanamine (-CH₂NH₂) at position 2, protonated to -CH₂NH₃⁺ in the dihydrochloride form .

X-ray crystallography or NMR data are absent in available literature, but computational models predict a planar pyridine ring with substituents influencing electronic distribution .

Synthesis and Preparation

Synthetic Routes

The parent compound, (3-Chloro-6-methoxypyridin-2-yl)methanamine, is synthesized via nucleophilic substitution or reductive amination, followed by treatment with hydrochloric acid to form the dihydrochloride salt. A generalized pathway involves:

  • Functionalization of Pyridine:

    • Introduction of methoxy and chloro groups via Friedel-Crafts alkylation or halogenation.

  • Methanamine Addition:

    • Reductive amination of a ketone intermediate using ammonia and formaldehyde.

  • Salt Formation:

    • Reaction with hydrochloric acid under controlled pH to yield the dihydrochloride.

Industrial-Scale Production

While no industrial production data exists, scalable methods likely employ continuous-flow reactors for halogenation and amination steps, followed by crystallization for purification. Challenges include minimizing byproducts like over-chlorinated species or unreacted intermediates.

Physicochemical Properties

Experimental and computed properties include:

PropertyValueImplications
Molecular Weight245.5 g/molSuitable for small-molecule studies
Hydrogen Bond Donors3Enhances solubility in polar solvents
Hydrogen Bond Acceptors3Facilitates interaction with biological targets
Rotatable Bonds2Indicates moderate conformational flexibility
LogP (Predicted)~1.2 (estimated)Suggests moderate lipophilicity

The dihydrochloride salt’s aqueous solubility exceeds that of the free base, making it preferable for in vitro assays.

CompoundSubstituentsReported Activity
(5-Methoxy-3-methylpyridin-2-yl)methanamine5-OCH₃, 3-CH₃Antimicrobial (MIC: 0.0048 mg/mL vs. S. aureus)
(3-Chloro-4-methoxypyridin-2-yl)methanamine3-Cl, 4-OCH₃Antifungal (C. albicans inhibition)

While direct data for (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride is limited, its structural features align with bioactive analogs, warranting further study .

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